molecular formula C19H19ClN2O B3859796 7-chloro-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine

7-chloro-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine

Cat. No.: B3859796
M. Wt: 326.8 g/mol
InChI Key: KBFNEILJKVDVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine is a chemical compound that belongs to the class of quinolines. It has been studied extensively for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 7-chloro-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine is not fully understood. However, it has been suggested that the compound exerts its activity by inhibiting the activity of enzymes or proteins involved in various cellular processes. The compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, bacteria, and parasites. It has also been found to exhibit anti-inflammatory activity and to protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 7-chloro-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine in lab experiments include its potent activity against cancer cells, bacteria, and parasites. The compound is also relatively easy to synthesize and can be obtained in good yield and purity. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 7-chloro-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine. These include the development of more potent analogs of the compound, the study of its mechanism of action, and the evaluation of its potential therapeutic applications in various diseases. The compound could also be studied for its potential use as an imaging agent in diagnostic procedures.

Scientific Research Applications

7-chloro-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent activity against cancer cells, bacterial infections, and parasitic diseases. The compound has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurodegenerative diseases.

Properties

IUPAC Name

7-chloro-N-[2-(2-methoxyphenyl)ethyl]-4-methylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O/c1-13-11-19(22-17-12-15(20)7-8-16(13)17)21-10-9-14-5-3-4-6-18(14)23-2/h3-8,11-12H,9-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFNEILJKVDVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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